An In-depth Technical Guide to the Synthesis and Properties of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate
An In-depth Technical Guide to the Synthesis and Properties of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate
Introduction: A Novel Perfluorinated Surfactant for Advanced Applications
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is a highly specialized per- and polyfluoroalkyl substance (PFAS) that has garnered significant interest within the scientific community. Its unique molecular architecture, characterized by a fully fluorinated ether backbone and a terminal sulfonate group, imparts exceptional surfactant properties, chemical inertness, and thermal stability. These characteristics make it a valuable tool in diverse fields, ranging from materials science to biomedical research and drug development. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.
Synthesis of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate: A Two-Stage Process
The synthesis of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and established pathway involves two primary stages:
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Electrochemical Fluorination (ECF) of a Hydrocarbon Precursor: The creation of the perfluorinated backbone is achieved through the Simons Electrochemical Fluorination (ECF) process. This method is a cornerstone of organofluorine chemistry for producing perfluorinated compounds.[1]
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Hydrolysis of the Sulfonyl Fluoride Intermediate: The resulting perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is then hydrolyzed under basic conditions to yield the final potassium salt.
The following sections provide a detailed, step-by-step methodology for this synthetic route, grounded in established principles of electrochemical fluorination and nucleophilic substitution.
Stage 1: Synthesis of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl Fluoride via Simons Electrochemical Fluorination
The Simons ECF process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).[1] The process utilizes a nickel anode, where the organic substrate undergoes exhaustive fluorination.[1][2]
Causality Behind Experimental Choices:
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Starting Material: The logical starting material for this process is 4-methyl-3,6-dioxaoctanesulfonyl fluoride. The ether linkages and the sulfonyl fluoride group are generally stable under ECF conditions.
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Anhydrous Hydrogen Fluoride (aHF): aHF serves as both the solvent and the fluorine source. It is essential to use anhydrous HF to prevent unwanted side reactions and ensure the efficiency of the fluorination process.
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Nickel Anode: Nickel is the anode material of choice due to its ability to form a passivating layer of nickel fluoride on its surface, which acts as a catalyst and a source of fluorine for the reaction.[2]
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Voltage Control: A constant cell potential of 5-6 V is typically maintained to drive the fluorination while minimizing fragmentation of the organic molecule.[1]
Experimental Protocol: Simons Electrochemical Fluorination
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Cell Preparation: A specialized Simons ECF cell equipped with a nickel anode and a steel cathode is assembled and rigorously dried to remove any traces of moisture.
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Electrolyte Preparation: Anhydrous hydrogen fluoride is carefully condensed into the cooled ECF cell.
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Addition of Substrate: 4-methyl-3,6-dioxaoctanesulfonyl fluoride is slowly added to the aHF to create the electrolyte solution. The concentration of the substrate is typically kept low to ensure good solubility and minimize polymerization.
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Electrolysis: A constant voltage of 5-6 V is applied across the electrodes. The electrolysis is continued until the evolution of hydrogen gas at the cathode ceases, indicating the completion of the fluorination process. The cell is maintained at a low temperature (e.g., 0-10 °C) throughout the electrolysis to control the reaction rate and minimize degradation.
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Product Isolation: Upon completion, the volatile products, including the desired perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, are collected from the cell effluent in a cold trap. The crude product is then purified by fractional distillation.
Caption: Synthetic pathway for Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate.
Stage 2: Hydrolysis of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl Fluoride
The conversion of the sulfonyl fluoride to the potassium sulfonate is a straightforward nucleophilic acyl substitution reaction.
Causality Behind Experimental Choices:
-
Base: Potassium hydroxide is used as the source of both the hydroxide nucleophile to attack the sulfonyl fluoride and the potassium counterion for the final salt.
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Solvent: A polar aprotic solvent like acetone is suitable for dissolving the fluorinated intermediate.
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pH Control: Maintaining a slightly basic pH is crucial for ensuring complete conversion of the sulfonyl fluoride to the sulfonate without causing degradation of the product.
Experimental Protocol: Hydrolysis
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Reaction Setup: The purified perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is dissolved in acetone in a reaction vessel equipped with a stirrer and a pH probe.
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Base Addition: A solution of potassium hydroxide in water or a suitable alcohol is added dropwise to the reaction mixture while monitoring the pH. The pH is maintained in the range of 8-9.
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Reaction Monitoring: The reaction progress is monitored by techniques such as FT-IR spectroscopy, looking for the disappearance of the characteristic S-F stretch of the sulfonyl fluoride.
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Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system to yield the final product, Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate.
Physicochemical Properties
The unique properties of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate stem from its fluorinated nature and the presence of the ionic sulfonate head group.
| Property | Value/Description | Source |
| Molecular Formula | C₇F₁₅KO₅S | [3] |
| Molecular Weight | 520.21 g/mol | [3] |
| Appearance | Expected to be a white solid. | General knowledge |
| Solubility | Expected to be soluble in water and some polar organic solvents. | General knowledge |
| Surface Tension | As a fluorosurfactant, it is expected to significantly lower the surface tension of water at low concentrations. | [4] |
| Thermal Stability | The perfluorinated backbone imparts high thermal stability. | General knowledge |
| Chemical Stability | Resistant to oxidation and reduction due to the strong carbon-fluorine bonds.[4] | [4] |
Spectroscopic Characterization
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to C-F and C-O-C stretching vibrations.
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Characteristic symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻) typically observed around 1050-1080 cm⁻¹ and 1200-1250 cm⁻¹, respectively.
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¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹⁹F NMR is the most powerful technique for characterizing fluorinated compounds.
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The spectrum is expected to show a series of complex multiplets corresponding to the different fluorine environments in the perfluoroalkyl chain.
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The chemical shifts would be indicative of the electronic environment of each fluorine atom, with those closer to the electron-withdrawing sulfonate group appearing at different shifts than those in the rest of the chain.
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Applications in Research and Drug Development
The unique properties of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate make it a valuable tool in several areas of research and development.
Surfactant in Pharmaceutical Formulations
Fluorinated surfactants are known for their exceptional ability to reduce surface and interfacial tension. This property is particularly useful in pharmaceutical formulations for:
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Emulsification: Stabilizing emulsions, especially for delivering poorly water-soluble drugs in emulsion-based formulations.
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Solubilization: Enhancing the solubility and bioavailability of hydrophobic drug candidates.
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Wetting Agent: Improving the wetting of solid drug particles, which can enhance dissolution rates.
The use of surfactants as penetration enhancers in transdermal drug delivery is also an area of active research.[5]
Tool in Toxicological and Biological Research
As a member of the PFAS family, Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is used in toxicological studies to understand the biological effects and mechanisms of action of this class of compounds.[4] Its well-defined structure allows for precise studies on structure-activity relationships.
Specialized Applications in Drug Delivery
The development of fluorinated compounds for drug delivery systems is an emerging field. Perfluorocarbon-based systems, such as nanoemulsions, are being explored for:
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Targeted Drug Delivery: The unique properties of fluorinated compounds can be exploited to create targeted delivery vehicles.
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Contrast Agents for Imaging: The presence of fluorine allows for ¹⁹F MRI, enabling the tracking of drug delivery systems in vivo.
While specific applications of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate in marketed drug products may not be widespread, its properties make it a compound of interest for the formulation and delivery of next-generation therapeutics.
Caption: Key application areas of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate.
Safety and Handling
As with all perfluorinated compounds, Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood.
Conclusion
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is a highly specialized fluorochemical with a unique combination of properties that make it a valuable tool for researchers and professionals in drug development. Its synthesis, while requiring specialized equipment and expertise in fluorination chemistry, yields a product with exceptional performance as a surfactant. As the demand for advanced materials in pharmaceutical formulations and biomedical research continues to grow, the importance and application of compounds like Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate are poised to expand.
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